molecular formula C28H28FN3O2 B12621514 N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(naphthalen-2-ylcarbonyl)piperidine-4-carboxamide

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(naphthalen-2-ylcarbonyl)piperidine-4-carboxamide

Cat. No.: B12621514
M. Wt: 457.5 g/mol
InChI Key: QDALLXXOTOFVGE-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(naphthalen-2-ylcarbonyl)piperidine-4-carboxamide is a complex organic compound that features an indole moiety, a naphthalene ring, and a piperidine carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(naphthalen-2-ylcarbonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The Fischer indole synthesis is a common method used to create indole derivatives, involving the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Synthetic Routes and Key Formation Reactions

The synthesis of this compound involves multi-step organic transformations, with critical reactions including:

Step Reaction Type Reagents/Conditions Outcome Source
1Carboxamide formationPiperidine-4-carboxylic acid, thionyl chloride (SOCl₂), diethylamineGenerates N,N-diethyl-1-methylpiperidine-4-carboxamide intermediate
2Nucleophilic acyl substitutionNaphthalen-2-ylcarbonyl chloride, base (e.g., triethylamine)Introduces naphthalen-2-ylcarbonyl group to piperidine nitrogen
3Indole coupling5-Fluoro-2-methyl-1H-indole-3-ethylamine, coupling agents (e.g., EDC/HOBt)Forms amide bond with piperidine-4-carboxamide
  • Mechanistic Insight : Step 2 employs Friedel-Crafts acylation or direct substitution, with the naphthalen-2-ylcarbonyl group acting as an electrophile. The indole coupling (Step 3) uses carbodiimide-mediated activation for amide bond formation .

Functional Group Reactivity

The compound’s reactivity is driven by its carboxamide, piperidine, and aromatic systems:

Carboxamide Group

  • Hydrolysis :

    • Acidic (HCl/H₂O) or basic (NaOH) conditions cleave the amide bond, yielding piperidine-4-carboxylic acid and N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]amine .

    • Example :

      RCONHR’H3O+RCOOH+H2NR’\text{RCONHR'} \xrightarrow{\text{H}_3\text{O}^+} \text{RCOOH} + \text{H}_2\text{NR'}
  • Reduction :

    • Lithium aluminum hydride (LiAlH₄) reduces the amide to a tertiary amine .

Piperidine Ring

  • Alkylation/Acylation :

    • Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides under basic conditions to form quaternary ammonium salts or acylated derivatives .

Indole and Naphthalene Moieties

  • Electrophilic Substitution :

    • The indole’s 5-fluoro group directs electrophiles (e.g., nitration) to the 4- or 6-position, albeit with reduced reactivity due to fluorine’s electron-withdrawing effect .

    • Naphthalene undergoes sulfonation or halogenation at the 1- or 3-position under standard aromatic conditions .

Catalytic and Cross-Coupling Reactions

The compound’s synthetic versatility is enhanced by transition-metal-catalyzed reactions:

Reaction Catalyst Substrate Product Yield Source
Suzuki couplingPd(PPh₃)₄Aryl boronic acidBiaryl derivatives65–78%
Buchwald–Hartwig aminationPd₂(dba)₃/XantphosAryl halideAminated indole analogs70–82%
  • Limitations : The absence of halogens in the parent molecule necessitates pre-functionalization (e.g., bromination) for coupling reactions .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, with pyrolytic cleavage of the carboxamide bond .

  • Photodegradation : UV exposure induces naphthalene ring oxidation, forming quinone derivatives .

  • pH Sensitivity : Stable in pH 4–8; acidic conditions hydrolyze the amide bond, while alkaline conditions degrade the indole ring .

Comparative Reactivity of Structural Analogs

The table below highlights how structural modifications alter reactivity:

Analog Modification Reactivity Difference Source
(4-Bromonaphthalen-1-yl) derivativeBromine substitutionEnhanced electrophilic aromatic substitution
Triazole-containing analogTriazole ring insertionIncreased resistance to hydrolysis
Fluorinated naphthalene derivativeFluorine at naphthalene 4-positionReduced nucleophilic acyl substitution

Scientific Research Applications

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(naphthalen-2-ylcarbonyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(naphthalen-2-ylcarbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The fluoro and naphthalene groups can enhance the compound’s binding affinity and specificity, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    5-fluoroindole: A precursor for the synthesis of various bioactive molecules.

    Naphthalene derivatives: Compounds with applications in material science and medicinal chemistry.

Uniqueness

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(naphthalen-2-ylcarbonyl)piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(naphthalen-2-ylcarbonyl)piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of indole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

C20H23FN2O2\text{C}_{20}\text{H}_{23}\text{F}\text{N}_{2}\text{O}_{2}

This formula indicates the presence of fluorine and various functional groups that contribute to its biological properties.

1. Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies involving indole derivatives have shown promising results against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
Compound ATK-10 (renal cancer)5.0
Compound BHT-29 (colon cancer)6.7

These compounds work by inducing apoptosis and inhibiting cell proliferation through various pathways, including the modulation of signaling pathways such as PI3K/Akt and MAPK .

2. Antimicrobial Activity

Indole derivatives have also been studied for their antimicrobial properties. The compound has demonstrated efficacy against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus8 µg/mL

These effects are attributed to the ability of the indole ring to interact with bacterial membranes and inhibit essential enzymatic functions .

3. Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis by enhancing the expression of antioxidant enzymes .

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to serotonin receptors, influencing neurotransmitter release and neuronal signaling.
  • Enzyme Inhibition : It can inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.
  • Oxidative Stress Modulation : By enhancing antioxidant defenses, it mitigates the effects of oxidative stress in neuronal cells.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of a series of indole derivatives similar to our compound on human cancer cell lines. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations as low as 5 µM, highlighting the potential for therapeutic applications in oncology .

Case Study 2: Antimicrobial Efficacy

In another study, researchers tested the antimicrobial activity of various indole derivatives against resistant strains of bacteria. The compound exhibited strong inhibitory effects, particularly against S. aureus, suggesting its potential use in treating infections caused by resistant pathogens .

Properties

Molecular Formula

C28H28FN3O2

Molecular Weight

457.5 g/mol

IUPAC Name

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(naphthalene-2-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C28H28FN3O2/c1-18-24(25-17-23(29)8-9-26(25)31-18)10-13-30-27(33)20-11-14-32(15-12-20)28(34)22-7-6-19-4-2-3-5-21(19)16-22/h2-9,16-17,20,31H,10-15H2,1H3,(H,30,33)

InChI Key

QDALLXXOTOFVGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=O)C3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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